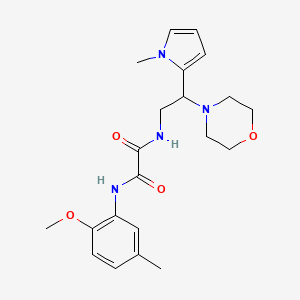

![molecular formula C12H18N2OS B2712018 8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2195809-73-3](/img/structure/B2712018.png)

8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

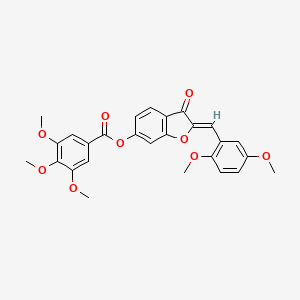

The compound “8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to be part of many biologically active compounds .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The bicyclic structure could add complexity to the molecule’s conformation and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound’s bicyclic structure and the presence of the thiazole ring could influence its solubility, boiling point, melting point, and other properties.Applications De Recherche Scientifique

Efficient Synthesis and Derivative Formation

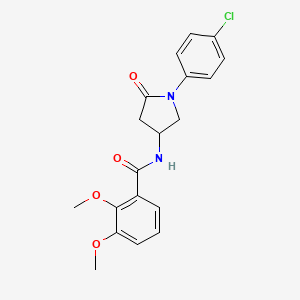

A study details an efficient synthesis route for 8-Methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) using pyroglutamic acid, highlighting amide activation and the synthesis of several 3-substituted analogues. These derivatives were evaluated for their affinity at D2 and 5-HT2A receptors, indicating potential applications in neurological research (R. Singh et al., 2007).

Structural and Charge Distribution Studies

Research on bicyclic β-lactams, including 7-oxo-1-azabicyclo[3.2.0] heptane and its derivatives, employed ab initio methods to study conformations, energies, and charge distributions. These findings offer insight into structural trends related to β-lactamase inhibitor capability, suggesting implications for antibiotic resistance research (B. Fernández et al., 1992).

Natural Occurrence, Synthesis, and Properties

An extensive review on 2,8-diheterobicyclo[3.2.1]octane ring systems discusses their natural occurrence, synthesis, and properties. It emphasizes the abundance of these compounds in nature, their biological activity, and their utility as building blocks in organic synthesis, underscoring the versatility and significance of such structures in medicinal chemistry and natural product synthesis (MariFe Flores & D. Díez, 2014).

Enantioselective Preparation

A study showcases the enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives through [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers. This method produced derivatives in good yields and high enantiomeric excesses, highlighting its potential in synthesizing optically active compounds for pharmaceutical applications (K. Ishida et al., 2010).

Polyfunctional Glycosyl Derivatives

Research into the synthesis of polyfunctional glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane illustrates its importance in the synthesis of biologically relevant compounds. The oxabicyclo[3.2.1]octane framework is a key structural element in many natural products, including insect pheromones and plant growth regulators, highlighting the compound's role in diverse biological processes and its potential for the synthesis of natural molecule analogs (M. Y. Ievlev et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of This compound Thiazole-containing molecules are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole-containing molecules have been reported to influence a variety of biochemical pathways, leading to a wide range of biological effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of This compound Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the surrounding environment .

Propriétés

IUPAC Name |

4-methyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-8-7-16-12(13-8)15-11-5-9-3-4-10(6-11)14(9)2/h7,9-11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKKNIQYBGPVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OC2CC3CCC(C2)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2711937.png)

![N-(3-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711941.png)

![N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711942.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2711947.png)

![1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride](/img/structure/B2711949.png)

![2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2711950.png)

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2711953.png)

![2-[[(5-Bromopyrimidin-2-yl)amino]methyl]-1,3-dihydroinden-2-ol](/img/structure/B2711956.png)